

Application Notes and Protocols: LMD-009 in Autoimmune Disease Models

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Compound of Interest					
Compound Name:	LMD-009				
Cat. No.:	B8105944	Get Quote			

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Introduction

LMD-009 is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor with significant therapeutic potential in the field of autoimmune diseases. CCR8 is preferentially expressed on regulatory T cells (Tregs), particularly effector Tregs found in inflamed tissues. Activation of CCR8 on these cells has been shown to enhance their suppressive function, thereby mitigating autoimmune responses. These application notes provide a comprehensive overview of **LMD-009**'s characteristics and detailed, exemplary protocols for its application in preclinical models of autoimmune diseases.

Disclaimer: The in vivo protocols described herein are exemplary and are based on the known function of CCR8 agonists and general methodologies for autoimmune disease models. As of the latest literature review, specific in vivo studies utilizing **LMD-009** in these models have not been published. Therefore, optimization of dosing, administration route, and timing will be necessary for specific experimental conditions.

LMD-009: In Vitro Activity

LMD-009 has been characterized as a high-affinity and potent agonist of human CCR8. Its in vitro activity is summarized in the table below, demonstrating its ability to induce downstream signaling pathways associated with CCR8 activation.



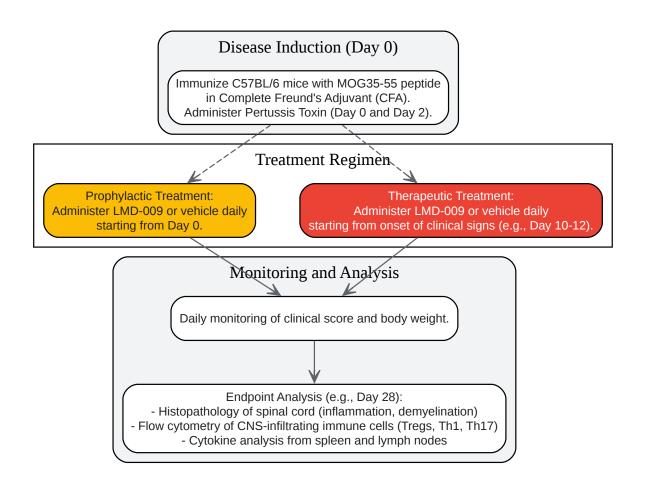
Parameter	Cell Line	Assay Type	LMD-009 Value	CCL1 (Endogeno us Ligand) Value	Reference
EC50	COS-7 (human CCR8 transfected)	Inositol Phosphate Accumulation	11 nM	8.7 nM	[1]
EC50	Chinese Hamster Ovary (CHO)	Calcium Release	87 nM	Not Reported	[1]
Ki	Lymphocyte L1.2 cells	125I-CCL1 Competition Binding	66 nM	Not Applicable	[2]

Signaling Pathway of LMD-009 in Regulatory T cells

LMD-009, by activating CCR8 on Tregs, is hypothesized to enhance their immunosuppressive functions. The proposed signaling cascade involves G-protein coupling, leading to downstream effects that bolster Treg stability and suppressive capacity.







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References

- 1. Pharmacological characterization of a small-molecule agonist for the chemokine receptor CXCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal Validation of CCR8 agonism as therapeutic strategy for treatment of (auto-)inflammation [research.kuleuven.be]
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